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Compound of Interest

Compound Name: JNJ0966

Cat. No.: B1672983

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ0966, a novel investigational
compound, and its role in neuroinflammatory disease models. The information presented
herein is intended for a scientific audience and focuses on the mechanism of action, preclinical
data, and experimental methodologies associated with INJ0966.

Core Compound: JNJ0966

JNJO0966 is a highly selective, brain-penetrant, allosteric inhibitor of pro-matrix
metalloproteinase-9 (pro-MMP-9) activation.[1][2][3] Unlike traditional MMP inhibitors that target
the catalytic site, INJ0966 uniquely prevents the conversion of the MMP-9 zymogen (pro-
MMP-9) into its catalytically active form.[3] This specificity provides a significant advantage,
potentially avoiding the off-target effects that have limited the clinical utility of broad-spectrum
MMP inhibitors.[3]

Mechanism of Action

JNJ0966 functions by binding to a specific structural pocket near the zymogen cleavage site of
pro-MMP-9, specifically in proximity to Arginine-106.[3] This interaction allosterically inhibits the
proteolytic processing required to generate the active MMP-9 enzyme.[3] The activation of pro-
MMP-9 is a two-step process, and JINJ0966 attenuates the second cleavage event, leading to
a reduction in the mature, active form of MMP-9.[2][3]
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The compound demonstrates high selectivity for pro-MMP-9, with no significant inhibition of the
catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it affect the
activation of the closely related pro-MMP-2.[3][4]
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JNJ0966 allosterically inhibits the final cleavage step of pro-MMP-9 activation.

Preclinical Data in a Neuroinflammatory Disease
Model
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JNJ0966 has been evaluated in a murine model of experimental autoimmune
encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[3] Oral
administration of INJ0966 resulted in a significant reduction in disease severity.[3]

Table 1: Efficacy of INJ0966 in the Murine EAE Model

JNJ0966 (10 mg/kg, JNJ0966 (30 mgl/kg,

Parameter Vehicle Control . .
b.i.d.) b.i.d.)
Mean Peak Clinical o o
~3.5 Significantly Reduced Significantly Reduced
Score
Study Duration 17 days 17 days 17 days
Administration Route Oral Gavage Oral Gavage Oral Gavage

Data synthesized from Scannevin RH, et al. (2017).[3]

Table 2: Pharmacokinetic Properties of JINJ0966 in Mice

Plasma Brain

Dose Concentration Concentration Brain/Plasma Ratio
(ng/mL) (nglg)

10 mg/kg 775+31.1 481.6 + 162.5 6.2

30 mg/kg 293.6 +118.4 1394.0 £ 649.1 4.7

Data from Scannevin RH, et al. (2017). Concentrations represent values at the end of the 17-
day EAE study.[2]

These findings demonstrate that INJ0966 is orally bioavailable, brain-penetrant, and
efficacious in a model of neuroinflammation.[1][3]

Experimental Protocols

The following protocol is a summary of the methodology used to evaluate JNJ0966 in a murine
EAE model.[2][3]
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Animal Model: Female C57BI/6 mice, 6-8 weeks of age.
Induction of EAE: Mice are immunized to induce EAE.
Treatment Groups:

o Vehicle control: 20% hydroxypropyl-B-cyclodextrin.

o JNJ0966: 10 mg/kg or 30 mg/kg, dissolved in vehicle.

Drug Administration:

o Oral gavage, twice dalily.

o Dosing initiated at the time of immunization and continued until day 17 post-immunization.
Clinical Assessment:

o Mice are monitored and scored daily for clinical signs of EAE.
Endpoint:

o Onday 17, animals are sacrificed.

o Plasma and brain tissue are collected for pharmacokinetic analysis using mass
spectroscopy.

EAE Experimental Workflow
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Workflow for the in vivo evaluation of INJ0966 in the EAE model.

This assay was utilized to assess the inhibitory effect of INJ0966 on cell invasion.[2]
e Cell Line: HT1080 fibrosarcoma cells.
e Assay Setup:

o 13,000 cells per well are seeded in a top chamber in serum-free medium containing
JNJ0966.

o The bottom chamber contains serum-free medium supplemented with 6% fetal bovine
serum and JNJ0966.

* Incubation: 24 hours at 37°C and 5% CO2.
e Quantification:
o Migrated cells in the bottom layer are labeled with Calcein AM.
o Fluorescence intensity is measured to quantify the number of migrated cells.
e Analysis: The mean percentage inhibition of invasion and IC50 values are calculated.

Summary and Future Directions

JNJ0966 represents a novel therapeutic approach for neuroinflammatory diseases by
selectively targeting the activation of pro-MMP-9. Its unique allosteric mechanism of action and
demonstrated efficacy in the EAE model, coupled with favorable brain penetration, highlight its
potential as a clinical candidate. Further investigation is warranted to explore the full
therapeutic utility of this compound in multiple sclerosis and other neurodegenerative disorders
where MMP-9 dysregulation is implicated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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